molecular formula C17H11F3N2O4 B2749905 2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 695203-79-3

2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2749905
CAS No.: 695203-79-3
M. Wt: 364.28
InChI Key: UKEWYQPGCVIISD-UHFFFAOYSA-N
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Description

Historical Context of Pyrano[3,2-b]pyran Derivatives in Medicinal Chemistry

Pyrano[3,2-b]pyran derivatives have emerged as critical scaffolds in drug development due to their structural similarity to bioactive natural products and synthetic versatility. The pyran core, a six-membered oxygen-containing heterocycle, is prevalent in carbohydrates, flavonoids, and alkaloids, enabling broad pharmacological interactions. Early studies on pyran-based compounds focused on their antimicrobial and antiviral properties, but recent decades have highlighted their anticancer potential. For instance, Madda et al. synthesized chromeno-annulated pyrano[3,4-c]benzopyran analogues, demonstrating potent activity against human cancer cell lines. The introduction of electron-withdrawing groups (e.g., nitriles) and aromatic substituents (e.g., trifluoromethylphenyl) has further enhanced their bioactivity by improving target binding and metabolic stability.

Table 1: Notable Pyrano[3,2-b]pyran Derivatives and Their Biological Activities

Compound Class Key Substituents Biological Activity Source
Chromeno-pyrano[3,4-c]benzopyran Methoxy, hydroxyl Anticancer (HepG2, MCF-7) Madda et al.
Tetrahydropyran-based glycosides Hydroxyl, alkyl Antimicrobial, antiviral Vedantu
Trifluoromethyl-pyranopyrans CF3, nitrile Kinase inhibition, CNS activity PMC

Structural Classification within Oxygen-Containing Heterocycles

The compound belongs to the bicyclic pyrano[3,2-b]pyran system, a fusion of two pyran rings sharing three adjacent atoms. Pyran itself is a six-membered heterocycle with one oxygen atom and five carbons, classified under unsaturated oxygen-containing heterocycles. The pyrano[3,2-b]pyran designation indicates ring fusion at the 3 and 2 positions, creating a planar, conjugated system that enhances aromatic stabilization. Key structural features include:

  • Amino group : Enhances hydrogen bonding with biological targets.
  • Trifluoromethylphenyl : Improves lipophilicity and electron-deficient character.
  • Nitrile : Acts as a hydrogen bond acceptor and metabolic stabilizer.

This configuration aligns with bioactive pyran derivatives like pyranoflavonoids, which exhibit antiproliferative and antiviral properties.

Research Evolution of Trifluoromethyl-Substituted Pyranopyrans

The incorporation of trifluoromethyl (CF3) groups into heterocycles has revolutionized medicinal chemistry due to their ability to modulate pharmacokinetics. CF3 groups enhance metabolic stability, membrane permeability, and target affinity through steric and electronic effects. In pyranopyrans, CF3 substitution at the 4-position (as in the subject compound) disrupts π-π stacking in enzymes, enabling selective inhibition. The Achmatowicz reaction, an oxidative ring expansion of furyl alcohols, has been pivotal in synthesizing CF3-functionalized pyranones. For example, Marquez et al. utilized this method to construct spirocyclic pyran cores for anti-inflammatory agents.

Table 2: Synthetic Methods for Trifluoromethyl-Substituted Pyranopyrans

Method Reagents Key Intermediate Application
Achmatowicz reaction NBS, H2O 6-hydroxy-2H-pyran-2-one Spirocyclic pyran synthesis
Prins cyclization Lewis acids (BF3·Et2O) Tetrahydropyran Anticancer agents
Hetero-Diels-Alder Dienophiles (e.g., aldehydes) Dihydropyranone Natural product analogs

Current Academic Interest in Amino-Functionalized Pyran Systems

Amino groups in pyran derivatives facilitate interactions with biological targets via hydrogen bonding and protonation at physiological pH. Recent studies highlight the role of 2-amino substituents in enhancing kinase inhibition and DNA intercalation. For instance, amino-functionalized pyrano[3,2-b]pyrans have shown promise as CDK inhibitors in breast cancer models. The hydroxymethyl group in the subject compound further augments solubility, addressing a common limitation of hydrophobic heterocycles. Academic efforts now focus on optimizing these motifs through computational modeling and high-throughput screening.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c18-17(19,20)9-3-1-2-8(4-9)13-11(6-21)16(22)26-14-12(24)5-10(7-23)25-15(13)14/h1-5,13,23H,7,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEWYQPGCVIISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, commonly referred to as a pyran derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

The chemical formula for this compound is C17H11F3N2O4C_{17}H_{11}F_3N_2O_4 with a molecular weight of approximately 364.28 g/mol. Its structure incorporates functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H11F3N2O4
Molecular Weight364.28 g/mol
Boiling Point630.8 ± 55.0 °C (Predicted)
Density1.57 ± 0.1 g/cm³ (Predicted)
pKa15.28 ± 0.10 (Predicted)

Biological Activity Overview

Research has indicated that pyran derivatives exhibit various biological activities:

  • Antitumor Activity : Some studies have reported that compounds similar to this pyran derivative demonstrate significant inhibition of cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. In vitro studies suggest that it possesses noteworthy inhibitory effects on pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Pyran derivatives have also been studied for their ability to modulate inflammatory responses in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of various pyran derivatives, including the target compound. The results indicated that certain derivatives exhibited strong cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of pyran derivatives, the synthesized compounds were tested against a panel of bacteria and fungi using microdilution methods. The results showed promising activity against Staphylococcus aureus and Candida albicans, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

Research highlighted in Pharmacology & Therapeutics demonstrated that certain pyran derivatives could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibit promising anticancer properties. The structural motifs present in this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of pyrano-pyridine compounds can induce cytotoxic effects in various cancer models .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Its structural features may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens. Preliminary studies suggest effectiveness against a range of bacteria and fungi, making it a candidate for developing new antibiotics .

3. Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Material Science Applications

1. Photonic Devices
The unique optical properties of 2-amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile make it suitable for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting diodes (LEDs) .

2. Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve performance characteristics under various environmental conditions .

Agrochemical Applications

1. Pesticide Development
The structural characteristics of 2-amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile suggest potential use as a pesticide or herbicide. Research indicates that similar compounds can act as effective agents against agricultural pests by disrupting their hormonal systems or metabolic pathways .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Antimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to existing antibiotics.
Study 3NeuroprotectionIndicated neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cell cultures exposed to toxic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at the 4-position phenyl ring significantly impacts melting points, spectral features, and bioactivity. Key analogs include:

Table 1: Substituent and Physical Property Comparison
Compound ID 4-Position Substituent Melting Point (°C) IR ν(CN) (cm⁻¹) Molecular Formula
Target Compound 3-(Trifluoromethyl)phenyl Not reported ~2200* C₁₈H₁₃F₃N₂O₄
6h 3-((4-Chlorobenzyl)oxy)phenyl 232–236 2191 C₂₃H₁₈ClN₂O₅
6a 4-(Benzyloxy)phenyl 221–224 2199 C₂₃H₁₈N₂O₅
10c 4-(1H-1,2,4-Triazol-1-yl)phenyl 290–294 2206 C₁₉H₁₅N₅O₄
6o 3-Methoxy-4-((4-methylbenzyl)oxy)phenyl 241–245 2200 C₂₅H₂₂N₂O₆

Notes:

  • The trifluoromethyl group in the target compound increases molecular weight (MW ~378.3) compared to analogs with simpler substituents (e.g., 6a: MW ~402.4).
  • Higher melting points in analogs like 10c (290–294°C) correlate with rigid substituents (e.g., triazole) enhancing crystal lattice stability .

Spectral and Structural Analysis

  • IR Spectroscopy: The nitrile (CN) stretch appears consistently at ~2190–2206 cm⁻¹ across analogs, confirming the stability of this functional group in diverse substituent environments . Hydroxymethyl (-CH₂OH) and amino (-NH₂) groups contribute to broad O-H/N-H stretches at 3200–3400 cm⁻¹.
  • NMR Data :
    • The ¹H NMR of 6a shows aromatic protons at δ 7.20–7.36 ppm, while the hydroxymethyl group resonates at δ 4.10–5.09 ppm.
    • In 10c , the triazole proton appears at δ 9.30 ppm, distinct from trifluoromethyl or methoxy analogs.

Preparation Methods

Tin Tetrachloride/Silica Gel Nanoparticle-Catalyzed Synthesis

A highly efficient solvent-free method employs tin tetrachloride supported on silica gel nanoparticles (SnCl₄/SiO₂ NPs) to catalyze the three-component reaction of 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one (kojic acid) , 3-(trifluoromethyl)benzaldehyde , and malononitrile . The protocol involves:

  • Mixing equimolar amounts of reactants (1:1:1) with 0.004 g of SnCl₄/SiO₂ NPs.
  • Heating at 80°C for 15–20 minutes under solvent-free conditions.
  • Isolating the product via hot ethanol extraction and recrystallization.

This method achieves 92–95% yield and benefits from catalyst reusability (up to five cycles without significant activity loss). The SnCl₄/SiO₂ NPs facilitate both Knoevenagel condensation (aldehyde and malononitrile) and Michael addition (kojic acid), followed by cyclization to form the pyrano[3,2-b]pyran core.

Ultrasound-Assisted Aqueous Synthesis

A green alternative utilizes ultrasound irradiation in aqueous media to assemble the target compound without catalysts. Key steps include:

  • Dissolving kojic acid (1 mmol), 3-(trifluoromethyl)benzaldehyde (1 mmol), and malononitrile (1 mmol) in water.
  • Subjecting the mixture to ultrasound (40 kHz, 250 W) at 60°C for 25–30 minutes.
  • Filtering and recrystallizing the precipitate with ethanol.

This approach yields 88–90% product and reduces reaction time by 75% compared to conventional heating. The absence of organic solvents and catalysts aligns with green chemistry principles, while ultrasound enhances mass transfer and reaction kinetics.

Solid Base-Catalyzed Pathways

Cesium Hydroxide/γ-Alumina-Mediated Synthesis

Cesium hydroxide immobilized on γ-alumina (CsOH/γ-Al₂O₃) enables a one-pot synthesis under mild conditions:

  • Reacting kojic acid, 3-(trifluoromethyl)benzaldehyde, and malononitrile in ethanol.
  • Adding 10 wt% CsOH/γ-Al₂O₃ and stirring at 70°C for 2 hours.
  • Filtering the catalyst and evaporating the solvent to isolate the product.

This method provides 85–87% yield and leverages the heterogeneous catalyst’s basic sites to accelerate enolate formation and cyclization. The catalyst is recoverable, though activity decreases by 15% after three cycles.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Yield Advantages
SnCl₄/SiO₂ NPs SnCl₄/SiO₂ NPs Solvent-free 15 min 95% High yield, reusable catalyst
Ultrasound None Water 30 min 90% Green chemistry, rapid
CsOH/γ-Al₂O₃ CsOH/γ-Al₂O₃ Ethanol 2 hrs 87% Mild conditions, heterogeneous catalyst

Mechanistic Insights

The reaction proceeds via three sequential steps (Figure 1):

  • Knoevenagel Condensation : 3-(Trifluoromethyl)benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : Kojic acid attacks the electron-deficient double bond, forming a C–C bond.
  • Cyclization : Intramolecular nucleophilic addition and dehydration yield the pyrano[3,2-b]pyran scaffold.

Optimization Strategies

Solvent Screening

  • Solvent-free conditions maximize atom economy and reduce purification steps.
  • Aqueous media minimize environmental impact but may require higher temperatures.

Catalyst Loading

  • SnCl₄/SiO₂ NPs (0.4 mol%) balance activity and cost.
  • Excess catalyst (>0.6 mol%) leads to side reactions (e.g., over-cyclization).

Characterization and Validation

The compound is validated using:

  • ¹H/¹³C NMR : Key signals include δ 6.8 ppm (aromatic H), δ 4.3 ppm (hydroxymethyl), and δ 168 ppm (carbonyl C).
  • FT-IR : Peaks at 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O), and 3400 cm⁻¹ (–NH₂) confirm functionality.
  • X-ray Crystallography : Orthorhombic crystal system (PubChem CID 3156203).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving kojic acid derivatives and substituted benzaldehydes. Key steps include:

  • Reaction Conditions : Use ethanol/water mixtures as solvents under reflux (70–80°C) for 8–12 hours, monitored by TLC for completion .
  • Purification : Isolate crude products via filtration and wash with ethanol/water (1:1) to remove unreacted reagents. Recrystallization from ethanol-DMF mixtures improves purity .
  • Yield Optimization : Adjust stoichiometric ratios of reactants (e.g., 1:1.2 for aldehyde to kojic acid derivative) and employ microwave-assisted synthesis to reduce reaction time by 30–40% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Confirm functional groups (e.g., -CN at ~2200 cm⁻¹, -NH₂ at ~3320–3400 cm⁻¹, and carbonyl at ~1650–1677 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Identify the hydroxymethyl proton (-CH₂OH) at δ 4.10–4.25 ppm and aromatic protons (δ 7.1–8.0 ppm) .
  • ¹³C NMR : Detect the cyano carbon at δ ~110–115 ppm and carbonyl carbons (C=O) at δ ~160–165 ppm .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., C₂₀H₁₄F₃N₂O₄ requires m/z 427.0912 [M+H]⁺) .

Q. How can researchers assess the compound’s antiproliferative activity in vitro?

  • Methodological Answer :

  • Cell Lines : Use MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC₅₀ determination via MTT assays .
  • Controls : Compare with doxorubicin (positive control) and DMSO (vehicle control).
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and confirm statistical significance (p < 0.05) via ANOVA .

Advanced Research Questions

Q. What structural modifications enhance this compound’s bioactivity, and how are structure-activity relationships (SARs) analyzed?

  • Methodological Answer :

  • Substituent Effects : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing groups (e.g., -NO₂) to increase antiproliferative potency by 20–30% .
  • SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity to tubulin (PDB ID: 1SA0). Validate predictions with in vitro cytotoxicity assays .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : For split signals in ¹H NMR (e.g., hydroxymethyl protons), perform variable-temperature NMR (VT-NMR) to identify conformational exchange .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (ethanol/acetone, slow evaporation) and analyzing dihedral angles (e.g., pyran ring puckering) .

Q. What strategies mitigate poor solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the hydroxymethyl group to improve aqueous solubility by 10-fold .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in antiproliferative data across replicate studies?

  • Methodological Answer :

  • Standardization : Use the same cell passage number (P5–P10) and serum batch (FBS, 10%) to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments with 6–8 concentration points (1 nM–100 μM) to ensure reproducibility.

Q. What computational tools validate the compound’s binding mode to therapeutic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : Use MM-PBSA to estimate binding free energy (ΔG < −30 kcal/mol indicates strong binding) .

Tables of Key Data

Property Value/Technique Reference
Melting Point 221–245°C (varies with substituents)
Antiproliferative IC₅₀ 12.5 μM (MCF-7), 18.3 μM (HeLa)
LogP (Predicted) 2.8 ± 0.3 (Schrödinger QikProp)
Solubility in PBS 0.05 mg/mL (improved to 0.5 mg/mL via prodrug)

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